molecular formula C20H25NO5 B1148519 trans-Hydroxycilomilast CAS No. 172462-67-8

trans-Hydroxycilomilast

Cat. No.: B1148519
CAS No.: 172462-67-8
M. Wt: 359.416
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Cyclic Nucleotide Phosphodiesterases in Cellular Signaling and Regulation

Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that are critical regulators of intracellular signaling pathways. Current time information in Bangalore, IN. Their primary function is to catalyze the hydrolysis of the cyclic nucleotides, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), into their inactive 5'-monophosphate forms. nih.gov By doing so, PDEs control the intracellular concentration, localization, and duration of action of these second messengers. Current time information in Bangalore, IN.

The signaling cascades initiated by cAMP and cGMP are vast and varied, influencing a wide array of physiological processes. These include cell proliferation and differentiation, gene expression, apoptosis, and metabolic pathways. researchgate.net The diversity of the PDE superfamily, which consists of 11 distinct families (PDE1-PDE11) with multiple isoforms and splice variants, allows for precise and compartmentalized regulation of cyclic nucleotide signaling within different cell types and subcellular locations. tandfonline.com This compartmentalization is often achieved through the formation of "signalosomes," which are multi-protein complexes that bring together PDEs with their substrates and other signaling components, ensuring the specificity of the cellular response. researchgate.net

Dysregulation of PDE activity has been implicated in the pathophysiology of numerous diseases, making them attractive therapeutic targets. nih.gov

The Significance of PDE4 Isoenzymes in Inflammatory and Immune System Modulation

Within the PDE superfamily, the phosphodiesterase 4 (PDE4) family holds particular significance in the context of inflammation and immunity. PDE4 enzymes are specific for the hydrolysis of cAMP and are the predominant PDE isoforms expressed in most immune and inflammatory cells, including T cells, B cells, monocytes, macrophages, neutrophils, and eosinophils. researchgate.netljmu.ac.uk The PDE4 family is encoded by four genes: PDE4A, PDE4B, PDE4C, and PDE4D, which give rise to over 25 different splice variants. nih.gov

The expression of PDE4A, PDE4B, and PDE4D is prominent in leukocytes, while PDE4C is largely absent. drugbank.com By regulating cAMP levels within these cells, PDE4 plays a critical role in modulating a wide spectrum of inflammatory responses. researchgate.net Elevated intracellular cAMP levels are generally associated with the suppression of inflammatory cell activity. This includes the inhibition of the release of pro-inflammatory mediators such as cytokines (e.g., TNF-α, interleukins), chemokines, and reactive oxygen species. researchgate.net

Inhibition of PDE4 has been shown to suppress a myriad of inflammatory responses in both in vitro and in vivo models. mdpi.com This has led to the development of selective PDE4 inhibitors as a therapeutic strategy for a range of inflammatory conditions.

Positioning trans-Hydroxycilomilast within the Academic Research Landscape of PDE4 Inhibitor Metabolites

Cilomilast (B62225) is a second-generation, orally active, and selective PDE4 inhibitor that has been extensively studied for its anti-inflammatory properties. nih.gov It exhibits a high selectivity for the PDE4 isoenzyme and has been investigated for its potential in treating inflammatory airway diseases. nih.gov Like many pharmaceuticals, cilomilast undergoes extensive metabolism in the body. One of the principal metabolic pathways for cilomilast is the 3-hydroxylation of its cyclopentyl ring, leading to the formation of Hydroxycilomilast. researchgate.netnih.gov

Compound Information Table

Compound NameClassPrimary Function
This compound MetaboliteA metabolite of Cilomilast.
Cilomilast PDE4 InhibitorSelective inhibitor of Phosphodiesterase 4.
Rolipram (B1679513) PDE4 InhibitorA first-generation PDE4 inhibitor. nih.gov

Properties

CAS No.

172462-67-8

Molecular Formula

C20H25NO5

Molecular Weight

359.416

Origin of Product

United States

Metabolic Characterization and Disposition of Cilomilast and Its Metabolite Trans Hydroxycilomilast

Biotransformation Pathways of Cilomilast (B62225)

Cilomilast undergoes extensive metabolism in the body, with multiple parallel pathways contributing to its biotransformation. nih.gov The primary routes of metabolism that have been identified are decyclopentylation, acyl glucuronidation, and 3-hydroxylation of the cyclopentyl ring. nih.gov It is this latter pathway, the hydroxylation at the 3-position of the cyclopentyl moiety, that results in the formation of trans-hydroxycilomilast.

The enzyme primarily responsible for the formation of the most abundant metabolite of cilomilast has been identified as cytochrome P450 2C8 (CYP2C8). nih.gov This enzymatic action introduces a hydroxyl group onto the cyclopentyl ring of the cilomilast molecule. The plasma clearance of cilomilast is almost entirely metabolic, indicating the significance of these biotransformation pathways in the elimination of the drug from the body. nih.gov

Major Biotransformation Pathways of Cilomilast
Metabolic PathwayDescriptionResulting Metabolite(s)
3-Hydroxylation of the Cyclopentyl RingAddition of a hydroxyl group to the cyclopentyl moiety of cilomilast.This compound
DecyclopentylationRemoval of the cyclopentyl group from the parent molecule.Decyclopentylated metabolites
Acyl GlucuronidationConjugation of a glucuronic acid moiety to the carboxylic acid group of cilomilast.Cilomilast acyl-glucuronide

Analytical Identification and Structural Elucidation of this compound as a Key Metabolite

The identification of this compound as a key metabolite of cilomilast is a result of comprehensive metabolic profiling studies. While specific, detailed protocols for the analytical identification and structural elucidation of this particular metabolite are not extensively detailed in publicly available literature, the process would have relied on standard and advanced analytical techniques commonly employed in drug metabolism studies.

These methods typically involve the use of sophisticated instrumentation to separate and identify metabolites from biological matrices such as plasma, urine, and feces. High-performance liquid chromatography (HPLC) is a fundamental technique for the separation of drug metabolites from complex biological samples. Following separation, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools for structural characterization.

Mass spectrometry provides high-resolution mass data, enabling the determination of the elemental composition of the metabolite. Tandem mass spectrometry (MS/MS) further aids in structural elucidation by providing fragmentation patterns that are characteristic of the molecule's structure. The observation of a mass shift corresponding to the addition of an oxygen atom (an increase of 16 Da) in a cilomilast-related compound would be a primary indicator of hydroxylation.

Nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of metabolites. For this compound, 1H and 13C NMR would provide detailed information about the chemical environment of each atom in the molecule. The precise location of the hydroxyl group on the cyclopentyl ring and its stereochemistry (trans-configuration) would be determined through various one- and two-dimensional NMR experiments.

Analytical Techniques in Metabolite Identification
TechniqueApplication in the Study of this compound
High-Performance Liquid Chromatography (HPLC)Separation of this compound from the parent drug and other metabolites in biological samples.
Mass Spectrometry (MS)Determination of the molecular weight and elemental composition of the metabolite.
Tandem Mass Spectrometry (MS/MS)Provides fragmentation patterns to aid in the structural confirmation of the hydroxylated metabolite.
Nuclear Magnetic Resonance (NMR) SpectroscopyProvides detailed structural information, including the precise location and stereochemistry of the hydroxyl group on the cyclopentyl ring.

Implications of Metabolite Formation for Preclinical Pharmacological Investigations of Parent Compounds

In the case of cilomilast, its most abundant metabolite, this compound, has been shown to possess significantly less pharmacological activity than the parent compound. nih.gov Specifically, this metabolite has less than 10% of the PDE4 inhibitory activity of cilomilast. nih.gov

This finding has important implications for the interpretation of preclinical data. A summary of these implications is presented below:

Attribution of Pharmacological Activity : The significantly lower potency of this compound suggests that the observed in vivo pharmacological effects of cilomilast are primarily attributable to the parent drug itself, rather than a combined effect with its major metabolite. This simplifies the pharmacokinetic-pharmacodynamic (PK/PD) modeling and allows for a more direct correlation between the concentration of cilomilast and its therapeutic or adverse effects.

Reduced Potential for Metabolite-Mediated Efficacy : The low activity of this compound indicates that it is unlikely to contribute significantly to the therapeutic efficacy of cilomilast. This is an important consideration when extrapolating in vitro data to in vivo situations.

Focus of Preclinical Safety Assessments : While this compound is less active, its systemic exposure relative to the parent drug would still be an important factor in preclinical safety and toxicology studies. However, the focus of these assessments would likely be on the parent compound, given its much higher pharmacological potency.

Consideration in Drug-Drug Interaction Studies : The formation of this compound is catalyzed by CYP2C8. This necessitates the consideration of potential drug-drug interactions with other drugs that are substrates, inhibitors, or inducers of this enzyme.

Pharmacological Activity Comparison
CompoundRelative PDE4 Inhibitory Activity
Cilomilast100%
This compound<10%

Molecular and Cellular Mechanisms of Action Attributed to Pde4 Inhibition General Principles Relevant to Trans Hydroxycilomilast S Parent Compound

Enzyme-Ligand Interactions and Binding Dynamics with PDE4 Isoforms

Phosphodiesterase 4 is not a single enzyme but a family of isoenzymes encoded by four distinct genes: PDE4A, PDE4B, PDE4C, and PDE4D. nih.govfrontiersin.org These isoenzymes exhibit tissue-specific expression, which allows for targeted therapeutic intervention. For instance, PDE4B is abundant in myeloid cells and is strongly associated with inflammation, while PDE4D is enriched in the brain and respiratory system. researchgate.net

Cilomilast (B62225), the parent compound of trans-Hydroxycilomilast, acts as a competitive inhibitor of PDE4. researchgate.net This means it binds to the active site of the enzyme, the same site where the natural substrate, cAMP, binds. By occupying this site, the inhibitor prevents cAMP from being hydrolyzed into its inactive form, adenosine (B11128) monophosphate (AMP). wikipedia.orgnih.gov The binding of PDE4 inhibitors like cilomilast involves several key interactions within the enzyme's active site, which is characterized by hydrophobic sub-pockets and specific amino acid residues that form hydrogen bonds with the inhibitor molecule. nih.gov

Structural analyses have revealed that the potency and selectivity of these inhibitors are determined by how well they fit into the active site and the strength of their interactions with key residues, such as an invariant glutamine that is crucial for orienting the inhibitor. nih.gov Cilomilast has demonstrated selectivity for certain PDE4 isoforms, which is a critical factor in its pharmacological profile. This selectivity is attributed to the specific interactions its functional groups form within the distinct architectures of the isoenzyme active sites. nih.gov For example, cilomilast shows a higher inhibitory effect on PDE4B and PDE4D. mdpi.com The interaction between the oxygen groups of cilomilast and the amide nitrogen of a key glutamine residue plays a pivotal role in its potency and isoenzyme selectivity. nih.gov

It has been noted that some PDE4 inhibitors, including cilomilast, are better described by a one-site binding model, unlike others that fit a two-site model involving high-affinity and low-affinity rolipram (B1679513) binding sites (HARBS and LARBS). nih.gov

Inhibitory Potency (IC50) of Cilomilast against PDE4 Isoforms
PDE4 IsoformIC50 (nM)
PDE4B120
PDE4DNot specified in results

Regulation of Intracellular Cyclic AMP (cAMP) Signaling Pathways

The cornerstone of PDE4 inhibitor action is the regulation of intracellular cAMP levels. researchgate.net cAMP is a ubiquitous second messenger that plays a pivotal role in a vast array of cellular processes. nih.govcusabio.com Its intracellular concentration is meticulously controlled by a balance between its synthesis by adenylyl cyclase (AC) and its degradation by phosphodiesterases. nih.govcusabio.com

By inhibiting PDE4, the primary enzyme responsible for cAMP hydrolysis in many key cell types (including immune and inflammatory cells), cilomilast effectively removes the "brake" on cAMP signaling. wikipedia.orgmdpi.com This leads to an accumulation of intracellular cAMP. frontiersin.org The elevated cAMP levels then amplify the downstream signaling cascades that are dependent on this second messenger. This mechanism is central to the anti-inflammatory effects of PDE4 inhibitors. mdpi.com

The cAMP signaling pathway is a dynamic process. It is initiated when an extracellular signal (like a hormone or neurotransmitter) binds to a G protein-coupled receptor (GPCR), activating adenylyl cyclase to convert ATP into cAMP. wikipedia.org PDE4 inhibitors intervene by sustaining the presence of cAMP, thereby prolonging and enhancing the signal initiated by the GPCR activation. wikipedia.org

Downstream Effects on Cellular Signaling Cascades

The increase in intracellular cAMP concentration triggers the activation of several key downstream effector proteins, most notably Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC). cusabio.comfrontiersin.org

PKA is a primary effector of cAMP signaling. aatbio.com In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change, leading to the release and activation of the catalytic subunits. aatbio.com These active subunits can then phosphorylate a multitude of substrate proteins within the cell, including enzymes, ion channels, and transcription factors. cusabio.comaatbio.com

The activation of PKA by the elevated cAMP levels resulting from PDE4 inhibition is a critical step in mediating the anti-inflammatory effects. frontiersin.orgnih.gov For instance, PKA can phosphorylate and activate the cAMP-response element-binding protein (CREB), a transcription factor that promotes the expression of anti-inflammatory genes. spandidos-publications.com Additionally, the cAMP/PKA cascade can inhibit the pro-inflammatory transcription factor NF-κB in most cell types, thereby reducing the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6. mdpi.com There is also a feedback mechanism where PKA can phosphorylate and activate PDE4, which would then increase cAMP degradation, highlighting the complexity of this signaling network. physiology.orgphysiology.org

Besides PKA, cAMP can also directly activate another class of effector proteins known as Exchange Proteins Activated by cAMP (EPACs). cusabio.comfrontiersin.org EPACs function as guanine (B1146940) nucleotide exchange factors for the small G-proteins Rap1 and Rap2. cusabio.com Upon binding cAMP, EPACs undergo a conformational change that allows them to activate Rap proteins, which in turn regulate a variety of cellular processes, including cell adhesion, secretion, and proliferation. cusabio.com

The EPAC signaling pathway also contributes to the anti-inflammatory effects of PDE4 inhibition. Activation of EPAC can lead to the activation of the transcription protein Rap1, which can also play a role in decreasing inflammatory gene transcription. nih.gov Some studies have shown that the regulation of certain cellular functions by PDE4 inhibition is mediated through an EPAC-dependent pathway, independent of PKA. ahajournals.org For example, in vascular smooth muscle cells, PDE4 inhibition was found to regulate the expression of the inflammatory marker VCAM-1 through an EPAC-dependent mechanism. ahajournals.org Furthermore, in some cell types, PDE4D has been shown to not only regulate EPAC1 activation by hydrolyzing cAMP but also to act as a tethering protein, localizing EPAC1 to specific cellular structures. nih.gov

Impact on Gene Expression and Protein Synthesis in Target Cells

The ultimate consequence of the altered cAMP signaling cascades is a significant change in the gene expression profile and protein synthesis in target cells, particularly immune and inflammatory cells. mdpi.com PDE4 inhibition is known to have potent anti-inflammatory effects by modulating the production of both pro-inflammatory and anti-inflammatory cytokines. mdpi.commdpi.com

By elevating cAMP, PDE4 inhibitors suppress the production of a range of pro-inflammatory mediators, including:

Tumor necrosis factor-alpha (TNF-α) mdpi.commdpi.com

Interleukins (e.g., IL-1β, IL-2, IL-4, IL-5, IL-6, IL-12, IL-17A, IL-17F) nih.govmdpi.commdpi.commdpi.com

Chemokines (e.g., CCL3) mdpi.com

Conversely, PDE4 inhibition can lead to an increased synthesis of anti-inflammatory cytokines, such as Interleukin-10 (IL-10) . nih.govmdpi.com

This modulation of cytokine expression occurs at the transcriptional level. The activation of PKA and the subsequent phosphorylation of transcription factors like CREB, as well as the inhibition of pro-inflammatory transcription factors like NF-κB, are key mechanisms by which PDE4 inhibitors alter the transcription of these cytokine genes. frontiersin.orgmdpi.com For example, the inhibition of NF-κB-mediated transcription is a crucial step in preventing the expression of many pro-inflammatory genes. mdpi.com Furthermore, PDE4 inhibitors can enhance glucocorticoid-dependent gene transcription, suggesting a synergistic anti-inflammatory effect when used with corticosteroids. ersnet.orgnih.gov

The impact of PDE4 inhibition extends beyond cytokines to other proteins involved in the inflammatory process. For example, it can inhibit the expression of cell adhesion molecules like VCAM-1 and enzymes such as matrix metalloproteinases. nih.govahajournals.org In immune cells like T-lymphocytes, PDE4 inhibition can control proliferation and cytokine production. mdpi.com

Cellular and Biochemical Investigations of Pde4 Inhibitor Metabolites

Studies on Primary Cell Cultures and Established Cell Lines

No specific studies detailing the effects of trans-Hydroxycilomilast on the production or modulation of anti-inflammatory cytokines (e.g., IL-10, IL-1ra) in primary cell cultures or established cell lines were identified.

There is a lack of available data concerning the impact of this compound on the production of various chemokines (e.g., CXCL8, CCL2) or its ability to inhibit cell migration in response to chemotactic gradients.

Scientific literature does not provide specific details on the effects of this compound on the activation and differentiation of various immune cells, such as T-lymphocytes, B-lymphocytes, or monocytes.

Biochemical Pathway Analysis Related to PDE4 Inhibition

While it is a metabolite of a known PDE4 inhibitor, the specific enzymatic inhibition profile of this compound has not been detailed. Data on its potency (IC₅₀ values) against different PDE4 isoforms (PDE4A, PDE4B, PDE4C, PDE4D) are not available in the reviewed literature.

There are no specific studies available that investigate the effects of this compound on intracellular signaling pathways. Research on its influence on cAMP levels and the potential for cross-talk with other signaling cascades, such as the MAPK/ERK or NF-κB pathways, has not been published.

Advanced Methodologies and Bioanalytical Techniques for Metabolite Research

High-Resolution Mass Spectrometry for Metabolite Profiling and Identification

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is an indispensable tool for the detailed investigation of drug metabolites. In the context of trans-Hydroxycilomilast, HRMS provides the high mass accuracy and resolution required to distinguish the metabolite from endogenous matrix components and other potential biotransformation products of cilomilast (B62225).

The identification process begins with predicting the expected mass of the metabolite. Cilomilast has a molar mass of 343.423 g/mol . wikipedia.org The introduction of a hydroxyl group (+16 Da) results in a predicted mass for Hydroxycilomilast. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of ions with high precision (typically sub-2 ppm mass accuracy), allowing for the confident determination of the elemental composition of the detected metabolite.

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). In this technique, the ion corresponding to this compound is isolated and fragmented. The resulting fragmentation pattern provides structural information that can be compared to the fragmentation of the parent drug, cilomilast, helping to pinpoint the site of modification. This workflow enables the detection and structural elucidation of both expected and unexpected metabolites in complex biological samples.

TechniqueApplication in trans-Hydroxycilomilast ResearchKey Advantage
LC-HRMS (e.g., Q-TOF, Orbitrap)Accurate mass measurement for elemental composition determination.High specificity and sensitivity for distinguishing metabolites from background.
Tandem MS (MS/MS)Structural elucidation through fragmentation pattern analysis.Confirms the site of metabolic modification (e.g., hydroxylation on the cyclopentyl ring).
Metabolite ProfilingComprehensive mapping of cilomilast biotransformation pathways.Identifies major and minor metabolites, including trans-Hydroxycilomilast.

Application of Isotope-Labeled Analogs in Metabolic Fate Tracing

Stable isotope labeling (SIL) is a powerful technique used to trace the metabolic fate of a drug and its metabolites. nih.govnih.gov By replacing certain atoms (e.g., ¹²C with ¹³C, or ¹H with ²H/deuterium) in the cilomilast molecule, a "heavy" version of the drug is created. When administered, this labeled compound and its metabolites can be unequivocally distinguished from their unlabeled, endogenous counterparts by mass spectrometry. nih.gov

This methodology offers several key advantages for studying this compound:

Unambiguous Identification: The characteristic mass shift of the isotope label confirms that detected signals originate from the administered drug, eliminating false positives. nih.gov

Pathway Elucidation: SIL helps to delineate the specific biotransformation pathways leading to the formation of this compound and other metabolites. nih.gov

Accurate Quantification: A stable isotope-labeled version of this compound can be synthesized and used as an ideal internal standard in quantitative bioanalysis. This approach corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements. researchgate.net

The use of isotopically labeled compounds, in conjunction with mass spectrometry, provides definitive insights into the absorption, distribution, metabolism, and excretion (ADME) profile of cilomilast and its metabolites. nih.govdntb.gov.ua

Chromatographic Separations for Isomeric and Stereoisomeric Analysis

Chromatography, particularly high-performance liquid chromatography (HPLC), is essential for separating complex mixtures before mass spectrometric analysis. This separation is critical for the analysis of this compound due to the potential for multiple isomers.

Stereoisomerism: The hydroxylation of the cyclopentyl ring of cilomilast can result in cis and trans stereoisomers. These isomers have the same mass and elemental composition and thus cannot be distinguished by mass spectrometry alone. Their spatial arrangement, however, can lead to different biological activities and metabolic profiles. HPLC methods using specialized chiral stationary phases (CSPs) are required to resolve these stereoisomers. nih.govresearchgate.net Polysaccharide-based, cyclodextrin-based, and glycopeptide antibiotic-based CSPs are commonly employed for the separation of enantiomers and diastereomers in pharmaceutical analysis. nih.govmdpi.com

Positional Isomerism: Hydroxylation could potentially occur at different positions on the cilomilast molecule. While 3-hydroxylation of the cyclopentyl ring is a principal route, other hydroxylated isomers could exist. nih.gov Reversed-phase HPLC columns (e.g., C18) can often separate these positional isomers based on differences in their polarity and interaction with the stationary phase.

Developing a robust chromatographic method is a crucial first step to ensure that this compound is accurately quantified without interference from its isomers or other related substances. researchgate.net

Development of Robust In Vitro Systems for Metabolite Generation and Characterization

In vitro metabolism models are vital for the early assessment of a drug's metabolic pathways and for generating sufficient quantities of metabolites like this compound for further characterization. nih.gov These systems provide a controlled environment to study biotransformations that occur in vivo. scispace.com

Human liver microsomes (HLMs) are a widely used in vitro tool. nih.govnih.gov They are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of key drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govresearchgate.net Studies have identified CYP2C8 as the primary enzyme responsible for forming the most abundant metabolite of cilomilast. nih.gov

The typical workflow for generating this compound in vitro involves:

Incubating cilomilast with HLMs in the presence of necessary cofactors (e.g., NADPH). mercell.com

Stopping the reaction at various time points.

Analyzing the samples using LC-HRMS to identify and quantify the parent compound and its metabolites.

This approach is used to determine metabolic stability (e.g., half-life, intrinsic clearance) and to identify the specific CYP enzymes involved in the formation of this compound through reaction phenotyping studies. researchgate.netbioivt.com

In Vitro SystemPrimary UseRelevance to trans-Hydroxycilomilast
Human Liver Microsomes (HLMs)Metabolic stability, reaction phenotyping, metabolite generation. researchgate.netIdentifies CYP enzymes (e.g., CYP2C8) forming the metabolite and determines its rate of formation. nih.gov
HepatocytesBroader metabolic profiling (Phase I and Phase II enzymes).Provides a more complete picture of metabolism, including potential downstream conjugation of trans-Hydroxycilomilast.
Recombinant CYP EnzymesPinpointing the specific enzyme responsible for a metabolic step.Confirms the role of individual CYP isoforms in the hydroxylation of cilomilast.

Computational Chemistry and Molecular Docking Studies for Structure-Activity Relationship Elucidation

Computational chemistry and molecular docking provide valuable insights into how a molecule like this compound might interact with its biological target, PDE4. mdpi.com These in silico techniques are used to predict the binding affinity and orientation of a ligand within the active site of a protein.

Structural analyses of cilomilast bound to PDE4B and PDE4D have revealed specific interactions within the enzyme's active site. mdpi.com Molecular docking studies can be extended to metabolites to understand how metabolic changes affect this interaction. For this compound, key questions addressed by docking studies include:

Does the addition of the hydroxyl group create new favorable interactions (e.g., hydrogen bonds) with amino acid residues in the PDE4 active site?

Does the trans orientation of the hydroxyl group lead to a more stable binding conformation compared to the cis isomer or the parent drug?

How does the binding energy of this compound compare to that of cilomilast for different PDE4 isoforms (A, B, C, D)?

The results from these computational studies help to build a structure-activity relationship (SAR) profile, explaining why this compound possesses a certain level of biological activity (reported to be less than 10% of the parent molecule) and guiding the design of new inhibitors with improved properties. nih.govmonash.edu The process involves selecting appropriate protein structures from databases (e.g., Protein Data Bank), preparing the ligand and protein for docking, and analyzing the resulting poses and binding energies. nih.gov

Future Directions and Emerging Avenues in Trans Hydroxycilomilast Research

Exploring the Potential for Independent Biological Activity of trans-Hydroxycilomilast

Historically, the pharmacological activity of cilomilast's metabolites has been considered minimal. Early clinical pharmacology studies concluded that the most abundant metabolite of cilomilast (B62225) possesses less than 10% of the PDE4 inhibitory activity of the parent molecule. nih.gov This has led to the general assumption that the clinical efficacy of cilomilast is overwhelmingly attributable to the parent drug. However, this perspective may be incomplete. Future research must rigorously challenge this assumption by exploring a broader range of potential biological activities beyond simple PDE4 inhibition.

Key research questions that need to be addressed include:

Affinity for PDE4 Isoforms: Does this compound exhibit a different inhibitory profile against the various PDE4 subtypes (A, B, C, D) compared to cilomilast? drugbank.commdpi.com Cilomilast itself shows selectivity for PDE4D. nih.govdrugbank.com A divergent selectivity profile in its metabolite could imply different cellular or tissue-level effects.

Off-Target Activities: Could this compound interact with other phosphodiesterases or entirely different molecular targets? The structural modification from the parent compound, though seemingly minor, could open the door to novel interactions.

Modulation of Inflammatory Pathways: PDE4 inhibitors exert their anti-inflammatory effects by elevating intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn modulates various signaling pathways, including those involving nuclear factor kappa B (NF-κB) and various cytokines. mdpi.commdpi.comnih.gov Direct investigation into whether this compound can independently modulate these pathways in inflammatory cells is warranted, even if its direct PDE4 inhibition is weak.

Comprehensive Analysis of Stereospecific Metabolic Pathways and Biological Consequences

The conversion of cis-cilomilast to this compound is an example of stereospecific metabolism, a critical consideration in pharmacology. The three-dimensional arrangement of atoms in a molecule can drastically alter its biological activity, a principle known as stereoselectivity. biomedgrid.com One stereoisomer (the eutomer) may be pharmacologically active, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects. researchgate.net

Future research should focus on a detailed analysis of the metabolic pathways governing the formation of this compound. This involves:

Enzyme Identification: Pinpointing the specific cytochrome P450 (CYP) isoenzymes or other enzymes responsible for the hydroxylation and potential isomerization of cilomilast. Initial studies suggest CYP2C8 is involved in forming the most abundant metabolite. nih.gov

Metabolic Kinetics: Characterizing the rate and extent of formation of this compound and other stereoisomeric metabolites.

Pharmacogenetic Variability: Investigating how genetic polymorphisms in metabolic enzymes affect the ratio of parent drug to metabolite, which could explain inter-individual differences in drug response.

Understanding these pathways is crucial because the biological consequences of stereospecific metabolism are profound. A comprehensive analysis would clarify whether the observed pharmacological and toxicological profile of cilomilast therapy is solely due to the parent drug or a combined effect of the parent drug and its stereoisomeric metabolites. This knowledge is fundamental for predicting drug-drug interactions and tailoring therapy to individual patient's metabolic profiles.

Development of Advanced Preclinical Models to Investigate Metabolite Contribution to Overall Pharmacological Effects

Strategies for developing more informative preclinical models include:

Direct Administration Models: Administering purified this compound directly to animal models of inflammation (e.g., lipopolysaccharide-induced pulmonary inflammation) to assess its independent efficacy and compare it to that of the parent compound. researchgate.netnih.gov

Metabolically Modified Models: Utilizing animal models with humanized metabolic enzymes or genetically knocked-out specific CYP enzymes to control the metabolic conversion of cilomilast. This would allow for studies where the in vivo concentration of this compound is either enhanced or diminished.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Employing sophisticated PK/PD models that can mathematically separate the effects of the parent drug and the metabolite based on their concentration-time profiles in plasma and target tissues. nih.gov This approach was successfully used to predict the human dose for the PDE4 inhibitor TAK-648 based on preclinical data. nih.gov

These advanced models will be instrumental in moving beyond correlation and establishing a causal link between the formation of this compound and specific in vivo outcomes, whether therapeutic or adverse.

Table 1: Preclinical Models for Evaluating PDE4 Inhibitor Activity
Model TypeDisease/Condition ModeledPotential Application for Metabolite ResearchReference
LPS-Induced Inflammation (Rodents)COPD/Acute Lung InflammationAssess independent anti-inflammatory effects of this compound on neutrophil influx and cytokine release. researchgate.netnih.gov
Allergen Challenge (Guinea Pigs)Asthma/Allergic Airway DiseaseDetermine if the metabolite can attenuate early and late phase bronchoconstrictor responses. nih.gov
db/db Mouse ModelType 2 DiabetesInvestigate potential metabolic effects of the metabolite, given the role of PDE4 in glucose metabolism. nih.gov
IL-23 Injection Mouse ModelPsoriasisEvaluate the metabolite's impact on skin inflammation and T-cell driven pathology. medicaljournalssweden.se
Scopolamine-Induced Amnesia (Mice)Cognitive Dysfunction/NeuroinflammationExplore potential neuroprotective or cognitive-enhancing roles of the metabolite. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of PDE4 Inhibitor Metabolism and Action

The complexity of drug action and metabolism necessitates a holistic, systems-level approach. The integration of multiple "omics" disciplines—proteomics, metabolomics, and genomics—offers a powerful framework for achieving a deeper understanding of the roles of cilomilast and this compound. mdpi.com This integrated approach can reveal connections between molecular regulators (proteins) and metabolic outcomes that are not apparent from single-omics studies. metwarebio.com

Future research should leverage these technologies to:

Map Pathway Perturbations: Use proteomics to identify changes in protein expression and phosphorylation in target cells (e.g., immune cells) following treatment with cilomilast versus this compound. Simultaneously, metabolomics can map the resulting changes in cellular metabolite profiles. metwarebio.commdpi.com

Identify Novel Biomarkers: Correlate specific proteomic and metabolomic signatures with drug exposure, metabolite formation, and clinical response. This could lead to the discovery of biomarkers that predict therapeutic efficacy or adverse effects.

Build Predictive Models: Integrate multi-omics data with PK/PD information to construct computational models that simulate the system-wide effects of the drug and its metabolite. ki.se This can help elucidate mechanisms of action and resistance and identify new therapeutic targets. metwarebio.com

By applying a systems biology lens, researchers can move beyond a single-target, single-compound perspective. This will enable a comprehensive understanding of how the interplay between cilomilast and this compound influences complex biological networks, ultimately paving the way for more precise and effective therapeutic strategies for inflammatory diseases.

Q & A

Q. How should researchers contextualize the therapeutic potential of this compound amid conflicting clinical trial outcomes?

  • Answer : Conduct a systematic review using PRISMA guidelines to assess trial quality (e.g., CONSORT compliance). Stratify results by patient subgroups (e.g., genetic biomarkers, disease severity). Highlight limitations in trial design (e.g., small sample sizes, short follow-up) and propose confirmatory studies with adaptive designs .

Q. What criteria should guide the inclusion of this compound data in review articles or meta-analyses?

  • Answer : Prioritize peer-reviewed studies with full methodological transparency. Exclude datasets lacking raw values or statistical details. Use funnel plots to detect publication bias. Cite primary literature rather than secondary summaries to maintain accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.